molecular formula C7H12N2O2 B6234401 6-oxa-2-azaspiro[3.4]octane-2-carboxamide CAS No. 2408974-83-2

6-oxa-2-azaspiro[3.4]octane-2-carboxamide

Cat. No. B6234401
CAS RN: 2408974-83-2
M. Wt: 156.2
InChI Key:
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Description

6-oxa-2-azaspiro[3.4]octane-2-carboxamide (OA2A) is an organic chemical compound that has been studied extensively for its potential applications in pharmaceuticals, cosmetics, and other areas. OA2A has been found to possess a wide range of biochemical and physiological effects, and its synthesis method has been well-documented.

Scientific Research Applications

6-oxa-2-azaspiro[3.4]octane-2-carboxamide has been studied extensively for its potential applications in pharmaceuticals, cosmetics, and other areas. It has been used as a substrate for the synthesis of several drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. 6-oxa-2-azaspiro[3.4]octane-2-carboxamide has also been used as a starting material for the synthesis of a variety of nucleoside analogs. In addition, 6-oxa-2-azaspiro[3.4]octane-2-carboxamide has been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.

Mechanism of Action

6-oxa-2-azaspiro[3.4]octane-2-carboxamide is believed to act by binding to the active site of enzymes, thereby inhibiting their activity. The binding of 6-oxa-2-azaspiro[3.4]octane-2-carboxamide to the active site of enzymes can lead to the inhibition of enzyme-catalyzed reactions, which can affect the activity of the enzyme and the biochemical pathways in which it is involved.
Biochemical and Physiological Effects
6-oxa-2-azaspiro[3.4]octane-2-carboxamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, thereby reducing the effectiveness of drug therapy. 6-oxa-2-azaspiro[3.4]octane-2-carboxamide has also been found to inhibit the activity of enzymes involved in the synthesis of proteins, which can lead to decreased protein synthesis and decreased cell growth. In addition, 6-oxa-2-azaspiro[3.4]octane-2-carboxamide has been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased fatty acid synthesis and decreased cell membrane integrity.

Advantages and Limitations for Lab Experiments

6-oxa-2-azaspiro[3.4]octane-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, 6-oxa-2-azaspiro[3.4]octane-2-carboxamide is a versatile compound, and it can be used in a variety of reactions. However, 6-oxa-2-azaspiro[3.4]octane-2-carboxamide also has some limitations. It is relatively unstable, and it can be difficult to handle and store. In addition, 6-oxa-2-azaspiro[3.4]octane-2-carboxamide can be toxic if not handled properly.

Future Directions

6-oxa-2-azaspiro[3.4]octane-2-carboxamide has a wide range of potential applications, and there are many possible future directions for research. One possible direction is to further explore its potential as a substrate for the synthesis of drugs and other compounds. Another possible direction is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to explore the potential of 6-oxa-2-azaspiro[3.4]octane-2-carboxamide as a starting material for the synthesis of polymers and other materials. Finally, further research could be done to investigate the stability and toxicity of 6-oxa-2-azaspiro[3.4]octane-2-carboxamide.

Synthesis Methods

6-oxa-2-azaspiro[3.4]octane-2-carboxamide is synthesized through a multi-step reaction. The first step involves the reaction of a carboxylic acid with an amine to form an amide. The second step involves the reaction of the amide with an aldehyde to form an oxazolidinone. The third step involves the reaction of the oxazolidinone with a sulfonyl chloride to form a sulfonamide. The fourth step involves the reaction of the sulfonamide with a Grignard reagent to form a spirocycle. Finally, the fifth step involves the reaction of the spirocycle with a carboxylic acid to form 6-oxa-2-azaspiro[3.4]octane-2-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxa-2-azaspiro[3.4]octane-2-carboxamide involves the reaction of 2-oxo-1,3-oxazolidine with 1,3-diaminopropane followed by cyclization to form the spirocyclic compound.", "Starting Materials": [ "2-oxo-1,3-oxazolidine", "1,3-diaminopropane" ], "Reaction": [ "Step 1: 2-oxo-1,3-oxazolidine is reacted with 1,3-diaminopropane in the presence of a base such as sodium hydride or potassium tert-butoxide to form the intermediate 2-(3-aminopropyl)oxazolidin-5-one.", "Step 2: The intermediate is then cyclized by heating with a Lewis acid catalyst such as boron trifluoride etherate to form the spirocyclic compound 6-oxa-2-azaspiro[3.4]octane-2-carboxamide.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

2408974-83-2

Product Name

6-oxa-2-azaspiro[3.4]octane-2-carboxamide

Molecular Formula

C7H12N2O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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